9-cis-Retinal
9-cis-Retinal
9-cis-retinal is a retinal in which the double bond at position 9 has cis configuration, whilst the remaining acyclic double bonds have trans configuration.
13-cis-Retinal, also known as 13Z-retinal or neoretinene a, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, 13-cis-retinal is considered to be an isoprenoid lipid molecule. 13-cis-Retinal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 13-cis-retinal is primarily located in the cytoplasm and membrane (predicted from logP).
13-cis-Retinal, also known as 13Z-retinal or neoretinene a, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, 13-cis-retinal is considered to be an isoprenoid lipid molecule. 13-cis-Retinal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 13-cis-retinal is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
514-85-2
VCID:
VC0017824
InChI:
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8-,17-13+
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Molecular Formula:
C20H28O
Molecular Weight:
284.4 g/mol
9-cis-Retinal
CAS No.: 514-85-2
Reference Standards
VCID: VC0017824
Molecular Formula: C20H28O
Molecular Weight: 284.4 g/mol
CAS No. | 514-85-2 |
---|---|
Product Name | 9-cis-Retinal |
Molecular Formula | C20H28O |
Molecular Weight | 284.4 g/mol |
IUPAC Name | (2E,4Z,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
Standard InChI | InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8-,17-13+ |
Standard InChIKey | NCYCYZXNIZJOKI-MKOSUFFBSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C/C(=C/C=O)/C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Physical Description | Solid |
Description | 9-cis-retinal is a retinal in which the double bond at position 9 has cis configuration, whilst the remaining acyclic double bonds have trans configuration. 13-cis-Retinal, also known as 13Z-retinal or neoretinene a, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, 13-cis-retinal is considered to be an isoprenoid lipid molecule. 13-cis-Retinal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 13-cis-retinal is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 9-Z-Retinal; 9-cis-Retinaldehyde; 9-cis-Vitamin A Aldehyde; Isoretinene a; _x000B_ |
PubChem Compound | 12227270 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume